REACTION_SMILES
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[CH2:14]([Cl:15])[c:16]1[cH:17][cH:18][c:19]([O:20][CH3:21])[c:22]([O:23][CH3:24])[cH:25]1.[CH2:1]([c:2]1[cH:3][c:4]([O:5][CH3:6])[c:7]([O:8][CH3:9])[cH:10][cH:11]1)[C:12]#[N:13].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[cH:2]1[cH:3][c:4]([O:5][CH3:6])[c:7]([O:8][CH3:9])[cH:10][cH:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCl)cc1OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC#N)cc1OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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COc1ccccc1OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:14]([Cl:15])[c:16]1[cH:17][cH:18][c:19]([O:20][CH3:21])[c:22]([O:23][CH3:24])[cH:25]1.[CH2:1]([c:2]1[cH:3][c:4]([O:5][CH3:6])[c:7]([O:8][CH3:9])[cH:10][cH:11]1)[C:12]#[N:13].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[cH:2]1[cH:3][c:4]([O:5][CH3:6])[c:7]([O:8][CH3:9])[cH:10][cH:11]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1ccc(CCl)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CC#N)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccccc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |